molecular formula C11H19NO4 B1390792 1-[(Tert-butoxy)carbonyl]-4-methylpyrrolidine-3-carboxylic acid CAS No. 1108713-51-4

1-[(Tert-butoxy)carbonyl]-4-methylpyrrolidine-3-carboxylic acid

Cat. No. B1390792
M. Wt: 229.27 g/mol
InChI Key: IPLCSDCAWNDONJ-UHFFFAOYSA-N
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Description

Physical And Chemical Properties Analysis

The physical form of similar compounds is often an oil or a light-yellow solid . . The storage temperature is usually room temperature .

Scientific Research Applications

Application in Tert-Butoxycarbonylation

1-[(Tert-butoxy)carbonyl]-4-methylpyrrolidine-3-carboxylic acid has been utilized as a tert-butoxycarbonylation reagent for acidic proton-containing substrates such as phenols, amines, and carboxylic acids. This process is chemoselective and yields high efficiency under mild conditions (Saito et al., 2006).

Role in Synthesis of Chiral Auxiliaries

This compound plays a significant role in the synthesis of chiral auxiliaries, which are vital in producing enantiomerically pure compounds. Its applications extend to organic syntheses involving oxazolidinones and other complex molecules (Brenner et al., 2003).

Involvement in Asymmetric Synthesis

It is also used in the asymmetric synthesis of ketoesters derived from hydroxyproline, an important process in the field of stereochemistry (King et al., 2005).

Utility in Group Migration Mechanisms

The compound has been studied for its role in N→O tert-butyloxycarbonyl (Boc) group migration. This migration involves an unusual nine-membered cyclic transition state and is important for understanding reaction mechanisms in organic chemistry (Xue & Silverman, 2010).

Application in Quinoxaline Synthesis

It's used in the synthesis of quinoxalines, which are compounds with applications in various fields including pharmaceuticals. The process involves the reaction with aromatic 1,2-diamines to produce 3-methylquinoxaline-2-carboxylates (Attanasi et al., 2001).

properties

IUPAC Name

4-methyl-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19NO4/c1-7-5-12(6-8(7)9(13)14)10(15)16-11(2,3)4/h7-8H,5-6H2,1-4H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPLCSDCAWNDONJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CC1C(=O)O)C(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[(Tert-butoxy)carbonyl]-4-methylpyrrolidine-3-carboxylic acid

CAS RN

1119512-35-4
Record name (3R,4R)-1-[(tert-butoxy)carbonyl]-4-methylpyrrolidine-3-carboxylic acid
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-[(Tert-butoxy)carbonyl]-4-methylpyrrolidine-3-carboxylic acid
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1-[(Tert-butoxy)carbonyl]-4-methylpyrrolidine-3-carboxylic acid

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